14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-cyclohexyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
Description
9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-cyclohexyl-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C28H25ClN2O2S2 |
|---|---|
Molecular Weight |
521.1g/mol |
IUPAC Name |
14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-cyclohexyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C28H25ClN2O2S2/c29-19-13-10-18(11-14-19)23(32)16-34-28-30-26-24(27(33)31(28)20-7-2-1-3-8-20)22-15-12-17-6-4-5-9-21(17)25(22)35-26/h4-6,9-11,13-14,20H,1-3,7-8,12,15-16H2 |
InChI Key |
XOTKWEJOCUPNTL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCC6=CC=CC=C65 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-cyclohexyl-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves multiple steps. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrimidine core, which is then further functionalized to obtain the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfanyl and cyclohexyl groups allows for oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-cyclohexyl-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-cyclohexyl-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and thieno[2,3-d]pyrimidine analogs. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. For example:
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a similar pyrimidine core but differ in their aryl substituents.
4-chlorophenyl derivatives: Compounds like 2-(4-chlorophenyl)oxirane share the chlorophenyl group but have different core structures.
The uniqueness of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-cyclohexyl-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
